Ethene;ethyl prop-2-enoate
Overview
Description
Ethene;ethyl prop-2-enoate is a polymer formed from the monomers ethyl acrylate (2-propenoic acid, ethyl ester) and ethene. This compound is known for its versatility and is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid, ethyl ester with ethene can be achieved through free radical polymerization. This process involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to generate free radicals that initiate the polymerization reaction. The reaction is typically carried out in a solvent like toluene or ethyl acetate at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the polymerization is often conducted in large-scale reactors with continuous monitoring of temperature, pressure, and monomer concentrations. The process may also involve the use of chain transfer agents to control the molecular weight of the polymer. The resulting polymer is then purified and processed into various forms such as films, coatings, or adhesives.
Chemical Reactions Analysis
Types of Reactions
Ethene;ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups along the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce ester groups to alcohols.
Substitution: The ester groups in the polymer can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, resulting in the formation of amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acid-functionalized polymers.
Reduction: Alcohol-functionalized polymers.
Substitution: Amide or ester-functionalized polymers.
Scientific Research Applications
Ethene;ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of paints, coatings, adhesives, and sealants due to its excellent film-forming properties and adhesion to various substrates.
Mechanism of Action
The mechanism by which 2-propenoic acid, ethyl ester, polymer with ethene exerts its effects depends on its application. In drug delivery systems, for example, the polymer can form a matrix that encapsulates the drug, allowing for controlled release over time. The molecular targets and pathways involved in its action are primarily related to its physical properties, such as its ability to form films, adhere to surfaces, and interact with other molecules through hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Ethene;ethyl prop-2-enoate can be compared with other similar compounds such as:
2-Propenoic acid, methyl ester, polymer with ethene: This polymer has similar properties but may differ in terms of flexibility and adhesion due to the presence of methyl groups instead of ethyl groups.
2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethene:
2-Propenoic acid, 2-ethylhexyl ester, polymer with ethene: This polymer has enhanced flexibility and is often used in applications requiring soft and pliable materials.
Each of these polymers has unique properties that make them suitable for specific applications, highlighting the versatility of 2-propenoic acid derivatives in polymer chemistry.
Properties
IUPAC Name |
ethene;ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.C2H4/c1-3-5(6)7-4-2;1-2/h3H,1,4H2,2H3;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPRUXZTHGTMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123238-23-3, 9010-86-0 | |
Record name | 2-Propenoic acid, ethyl ester, polymer with ethene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123238-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acrylate-ethylene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9010-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90924761 | |
Record name | Ethyl prop-2-enoate--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9010-86-0, 124221-56-3 | |
Record name | 2-Propenoic acid, ethyl ester, polymer with ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl prop-2-enoate--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, ethyl ester, polymer with ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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